bpV (HOpic)

Description

BenchChem offers high-quality bpV (HOpic) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bpV (HOpic) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

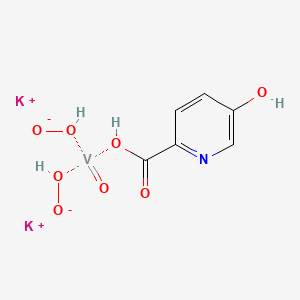

Molecular Formula |

C6H7K2NO8V |

|---|---|

Molecular Weight |

350.26 g/mol |

InChI |

InChI=1S/C6H5NO3.2K.2H2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;;/q;2*+1;;;;/p-2 |

InChI Key |

JTNIABQIEWJHPW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O.O[O-].O[O-].O=[V].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

What is the full chemical name for bpV(HOpic)?

An In-Depth Technical Guide to bpV(HOpic): A Potent PTEN Inhibitor for Cellular Signaling Research

Introduction: Unveiling bpV(HOpic)

bpV(HOpic), a potent and selective organometallic compound, has emerged as an invaluable tool for researchers investigating cellular signaling pathways. Its full chemical name is Dipotassium bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate(V) [1][2]. Also referred to as (5-hydroxy-2-pyridinecarboxylato-κN¹,κO²)oxodiperoxy-vanadate(2-), dipotassium, it is a member of the bisperoxovanadium (bpV) class of compounds known for their ability to inhibit protein tyrosine phosphatases (PTPs)[3][4]. The significance of bpV(HOpic) in modern cell biology and drug development lies in its potent and highly selective inhibition of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN) , a critical negative regulator of the PI3K/Akt signaling cascade[5][6]. This guide provides a comprehensive overview of its mechanism, properties, applications, and detailed protocols for its use in a research setting.

Core Mechanism of Action: Regulation of the PI3K/Akt Pathway

The primary molecular target of bpV(HOpic) is PTEN, for which it exhibits a potent inhibitory concentration (IC50) of 14 nM[3][6][7]. PTEN functions as a lipid phosphatase that counteracts the activity of Phosphoinositide 3-kinase (PI3K)[8][9]. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PTEN reverses this action by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade[5][8].

By inhibiting PTEN, bpV(HOpic) causes an accumulation of PIP3 at the plasma membrane. This buildup of PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and its upstream activator, PDK1[5][8]. The recruitment of Akt to the membrane facilitates its phosphorylation and subsequent activation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting key cellular processes such as cell survival, growth, proliferation, and metabolism, while inhibiting apoptosis[5][8]. This targeted action makes bpV(HOpic) a powerful tool for artificially upregulating the PI3K/Akt pathway to study its diverse physiological and pathological roles. While it is highly selective for PTEN, it can also inhibit other phosphatases like PTP-β and PTP-1B, but at significantly higher concentrations[3][7].

Caption: Inhibition of PTEN by bpV(HOpic) leads to PIP3 accumulation and subsequent activation of Akt signaling.

Physicochemical Properties and Handling

Proper handling and storage of bpV(HOpic) are critical for maintaining its biological activity. The compound is a yellow crystalline solid. Key properties are summarized below.

| Property | Value | Source(s) |

| Full Chemical Name | Dipotassium bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate(V) | [1][2] |

| Synonyms | Bisperoxovanadium(HOpic), PTEN Inhibitor III | [1][7] |

| CAS Number | 722494-26-0 | [1][7] |

| Molecular Formula | C₆H₄K₂NO₈V | [2][10] |

| Molecular Weight | 347.24 g/mol | [1][7][10] |

| Purity | ≥95% (typical) | [1][2][11] |

| Solubility | Water (~4-69 mg/mL), DMSO (~4 mg/mL) | [3][7] |

| Storage | Store powder at -20°C, desiccated and protected from light. | [2][7][11] |

Critical Handling and Stability Considerations:

-

Aqueous Instability: bpV(HOpic) is not stable in aqueous solutions; decomposition begins immediately upon dissolution[2][12][13]. Therefore, aqueous solutions must be prepared fresh immediately before use.

-

DMSO Stability: While more stable than in water, decomposition has also been observed in DMSO, albeit at a slower rate[2][13]. It is recommended to use fresh, anhydrous DMSO for stock solutions and store them at -80°C for up to one year[7].

-

Light Sensitivity: The compound is reported to be light-sensitive and should be stored in the dark[2].

Experimental Protocols and Applications

bpV(HOpic) is utilized across a wide range of research areas due to its central role in modulating the PI3K/Akt pathway. Applications include studying neuroprotection after stroke, enhancing chemosensitivity in cancer cells, promoting myoblast migration, and activating dormant primordial follicles[6][11][14].

Protocol 1: In Vitro Assessment of Akt Activation in Cultured Cells

This protocol details the treatment of a cell line (e.g., NIH-3T3 fibroblasts) with bpV(HOpic) to verify the activation of the Akt pathway via Western blotting for phosphorylated Akt (p-Akt).

Materials:

-

NIH-3T3 cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Serum-free medium

-

bpV(HOpic) powder

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture: Plate NIH-3T3 cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal Akt phosphorylation.

-

Stock Solution Preparation: Immediately before use, dissolve bpV(HOpic) in anhydrous DMSO to create a 1 mM stock solution.

-

Treatment: Prepare working concentrations of bpV(HOpic) (e.g., 100 nM, 500 nM, 1 µM) in serum-free medium[5]. Include a vehicle control (DMSO only). Replace the medium in the wells with the treatment media.

-

Incubation: Incubate the cells for a predetermined time (e.g., 1 hour) at 37°C[5][8].

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein samples to equal concentrations (e.g., 20 µg per lane).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies (anti-p-Akt and anti-Total Akt, typically at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash again and visualize bands using an ECL substrate and imaging system.

-

-

Analysis: Quantify band intensity. An increase in the p-Akt/Total Akt ratio in bpV(HOpic)-treated samples compared to the vehicle control indicates successful PTEN inhibition and pathway activation.

Caption: Workflow for assessing Akt activation by bpV(HOpic) in cell culture.

Protocol 2: In Vivo Administration in a Mouse Model of Ischemia-Reperfusion Injury

This protocol outlines the use of bpV(HOpic) in a murine model of renal or hepatic ischemia-reperfusion (I/R) injury to assess its protective or modulatory effects.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical tools for laparotomy

-

bpV(HOpic) powder

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Blood collection supplies (for serum analysis)

-

Tissue collection supplies and fixatives (e.g., formalin) or flash-freezing materials (liquid nitrogen)

Methodology:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, following all institutional animal care and use committee (IACUC) guidelines[8].

-

Solution Preparation: Immediately before injection, dissolve bpV(HOpic) in sterile saline to the desired concentration. A dose-response study may be necessary, with effective doses reported between 0.05 mg/kg and 1.0 mg/kg[5][6][8].

-

Experimental Groups: Divide animals into groups: Sham (surgery without I/R), I/R + Vehicle (saline), and I/R + bpV(HOpic).

-

Surgical Procedure (Ischemia): Anesthetize the mouse. Perform a laparotomy to expose the target organ (e.g., kidney or liver lobe). Induce ischemia by temporarily clamping the corresponding artery for a defined period (e.g., 30-60 minutes).

-

Drug Administration: Administer bpV(HOpic) or vehicle via i.p. injection. The timing is critical and depends on the study design; it can be given before ischemia (preconditioning), or at the onset of reperfusion (postconditioning)[6][8].

-

Reperfusion: Remove the clamp to allow blood flow to resume. Close the surgical incision.

-

Post-Operative Care: Provide post-operative care, including analgesics and monitoring, as per approved protocols.

-

Endpoint Analysis: At a predetermined time after reperfusion (e.g., 24 hours), euthanize the animals[6].

-

Blood Analysis: Collect blood to measure serum markers of organ damage (e.g., creatinine and BUN for kidney injury; ALT and AST for liver injury)[6].

-

Tissue Analysis: Harvest the target organ. A portion can be fixed for histological analysis (e.g., H&E staining to assess tissue damage), while another can be flash-frozen for molecular analysis (e.g., Western blotting for p-Akt, or assays for apoptosis markers like cleaved caspase-3)[7].

-

Safety and Handling Precautions

As a laboratory chemical, bpV(HOpic) requires careful handling to ensure user safety.

-

Hazard Classification: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319)[15].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[15].

-

Handling: Avoid creating dust when handling the powder. Use in a well-ventilated area or a chemical fume hood. Avoid inhalation and contact with skin and eyes[15].

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists[15].

Conclusion

bpV(HOpic) is a powerful and specific pharmacological inhibitor of the PTEN phosphatase. Its ability to reliably activate the PI3K/Akt signaling pathway has established it as a cornerstone tool for investigating cellular processes ranging from apoptosis and proliferation to tissue regeneration and metabolic regulation. A thorough understanding of its mechanism, coupled with meticulous attention to its handling and stability requirements, will enable researchers to leverage its full potential in elucidating complex biological questions and exploring new therapeutic avenues.

References

-

Title: BpV(HOpic) - MedChem Express. Source: Cambridge Bioscience. URL: [Link]

-

Title: bpV(HOpic). Source: BioGems. URL: [Link]

-

Title: bpV (HOpic) Datasheet. Source: Selleck Chemicals. URL: [Link]

-

Title: PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation. Source: National Institutes of Health (PMC). URL: [Link]

-

Title: bpV(HOpic) (potassium salt). Source: Cambridge Bioscience. URL: [Link]

-

Title: PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation. Source: PubMed. URL: [Link]

-

Title: bpV(HOpic) Technical Data Sheet. Source: BioGems. URL: [Link]

-

Title: Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration. Source: National Institutes of Health (PMC). URL: [Link]

-

Title: Dose optimisation of PTEN inhibitor, bpV (HOpic), and SCF for the in-vitro activation of sheep primordial follicles. Source: PubMed. URL: [Link]

-

Title: Delayed administration of a PTEN inhibitor bpv improves functional recovery after experimental stroke. Source: National Institutes of Health (PMC). URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BpV(HOpic) - MedChem Express [bioscience.co.uk]

- 11. bio-gems.com [bio-gems.com]

- 12. Enzo Life Sciences bpV(HOpic) (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 13. bio-gems.com [bio-gems.com]

- 14. Delayed administration of a PTEN inhibitor bpv improves functional recovery after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

bpV(HOpic) as a selective PTEN inhibitor

An In-Depth Technical Guide to bpV(HOpic) as a Selective PTEN Inhibitor

Abstract

This technical guide provides a comprehensive overview of bpV(HOpic), a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). We delve into the molecular mechanism of bpV(HOpic), its role in the modulation of the critical PI3K/Akt/mTOR signaling pathway, and its applications as a research tool. This document offers detailed, field-tested protocols for the use of bpV(HOpic) in both enzymatic and cell-based assays, along with guidelines for data interpretation. It is intended for researchers, scientists, and drug development professionals who are investigating the PTEN signaling axis and its implications in various physiological and pathological processes.

Introduction: The Central Role of PTEN in Cellular Signaling

The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that plays a pivotal role in regulating cell growth, proliferation, survival, and metabolism. It is one of the most frequently mutated or lost tumor suppressors in human cancer. The primary function of PTEN is to act as a lipid phosphatase, specifically dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action directly opposes the function of Phosphoinositide 3-kinase (PI3K), making PTEN a master gatekeeper of the PI3K/Akt/mTOR signaling cascade.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling node that responds to growth factors, cytokines, and other extracellular cues. Upon activation, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which collectively promote cell survival, growth, and proliferation while inhibiting apoptosis.

By depleting the pool of PIP3, PTEN effectively shuts down this entire downstream cascade. The loss of PTEN function leads to hyperactivation of the PI3K/Akt pathway, a hallmark of many cancers.

bpV(HOpic): A Potent and Selective PTEN Inhibitor

bpV(HOpic), also known as dipotassium bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate(V), is a potent inhibitor of PTEN. It belongs to a class of peroxovanadium (pV) compounds that have been developed as protein tyrosine phosphatase (PTP) inhibitors. The vanadium core mimics the transition state of the phosphate group during hydrolysis, allowing it to bind tightly to the active site of phosphatases.

Mechanism of Action

bpV(HOpic) functions as a competitive inhibitor of PTEN. It reversibly binds to the cysteine-containing active site of PTEN (specifically Cys124), the same site that recognizes the 3-phosphate of PIP3. By occupying this active site, bpV(HOpic) prevents PTEN from accessing and dephosphorylating its natural substrate, PIP3. The consequence of this inhibition is the accumulation of PIP3 at the plasma membrane and a subsequent robust activation of the downstream Akt signaling cascade.

Selectivity Profile

A key advantage of bpV(HOpic) is its high degree of selectivity for PTEN over other related phosphatases, such as PTP1B, SHP-1, and SHP-2. This selectivity is crucial for attributing observed cellular effects specifically to PTEN inhibition. While many vanadium compounds inhibit a broad range of phosphatases, the specific organic ligand in bpV(HOpic) confers this enhanced selectivity.

| Phosphatase | IC₅₀ (nM) | Relative Selectivity (Fold vs. PTEN) |

| PTEN | 14 | 1 |

| PTP1B | 130 | ~9.3 |

| SHP-1 | 420 | 30 |

| SHP-2 | >10,000 | >700 |

| Data compiled from multiple sources for illustrative purposes. Actual values may vary between experiments. |

Experimental Protocols for the Use of bpV(HOpic)

The following protocols provide a framework for utilizing bpV(HOpic) to study PTEN function in a laboratory setting.

Protocol 1: Preparation and Storage of bpV(HOpic) Stock Solution

-

Causality: bpV(HOpic) is readily soluble in aqueous solutions but can be unstable over long periods. Preparing concentrated, aliquoted stocks is critical for experimental consistency.

-

Reconstitution: Dissolve bpV(HOpic) powder in high-purity water or PBS to create a 1 mM stock solution. For example, dissolve 0.455 mg of bpV(HOpic) (MW: 455.2 g/mol ) in 1 mL of PBS.

-

Aliquotting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL). This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months). Once an aliquot is thawed, it should be used immediately and any remainder discarded.

Protocol 2: Cell-Based Assay for PTEN Inhibition

This protocol details the most common application of bpV(HOpic): treating cultured cells to assess the downstream consequences of PTEN inhibition via Western blot analysis of Akt phosphorylation.

-

Self-Validation: The protocol includes a serum-starvation step to lower baseline Akt activity, ensuring that the observed increase in phosphorylation is due to the inhibitor and not confounding growth factors in the serum.

Materials:

-

Cell line of interest (e.g., MCF-7, PC-3)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Serum-free medium (e.g., DMEM)

-

bpV(HOpic) stock solution (1 mM)

-

Vehicle control (PBS or water)

-

Phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-PTEN, anti-GAPDH (loading control)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse)

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation (Crucial Step): Aspirate the complete medium, wash cells once with PBS, and replace with serum-free medium. Incubate for 12-24 hours. This minimizes basal PI3K/Akt pathway activation.

-

Inhibitor Treatment:

-

Prepare working concentrations of bpV(HOpic) by diluting the 1 mM stock in serum-free medium. Typical final concentrations range from 100 nM to 10 µM.

-

Add the diluted bpV(HOpic) or vehicle control to the cells.

-

Incubate for the desired time period (a time course of 15, 30, and 60 minutes is recommended to capture peak Akt phosphorylation).

-

-

Cell Lysis:

-

Immediately after incubation, place the plate on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Normalize protein amounts for all samples.

-

Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies according to standard protocols.

-

Detect the signal using a chemiluminescence imager.

-

Data Interpretation and Troubleshooting

-

Expected Outcome: Treatment with bpV(HOpic) should result in a dose- and time-dependent increase in the phosphorylation of Akt at both Ser473 and Thr308. Total Akt and loading control (GAPDH) levels should remain unchanged.

-

Troubleshooting:

-

No change in p-Akt:

-

Verify the activity of the bpV(HOpic) stock. It may have degraded.

-

Ensure the serum starvation was effective. High basal p-Akt can mask the inhibitor's effect.

-

Confirm antibody performance using a positive control (e.g., IGF-1 stimulation).

-

-

High background p-Akt:

-

Increase the duration of serum starvation.

-

Ensure phosphatase inhibitors were included in the lysis buffer and were fresh.

-

-

Cell Death: High concentrations of bpV(HOpic) (>10 µM) or prolonged exposure can induce cytotoxicity. Perform a dose-response curve to identify the optimal non-toxic concentration.

-

Conclusion

bpV(HOpic) is an invaluable pharmacological tool for the acute inhibition of PTEN. Its potency and selectivity allow for the precise dissection of the PI3K/Akt/mTOR pathway's role in a variety of cellular processes. By following validated protocols and understanding its mechanism of action, researchers can effectively utilize bpV(HOpic) to investigate the consequences of PTEN loss-of-function, providing insights that are critical for both basic science and the development of novel therapeutic strategies.

References

-

Maehama, T., & Dixon, J. E. (1998). The tumor suppressor, PTEN/MMAC1, dephosphorylates the lipid second messenger, phosphatidylinositol 3,4,5-trisphosphate. Journal of Biological Chemistry. [Link]

-

Stambolic, V., et al. (1998). Negative regulation of PKB/Akt-dependent cell survival by the tumor suppressor PTEN. Cell. [Link]

-

Rosivatz, E., et al. (2006). A small-molecule inhibitor for PTEN. ACS Chemical Biology. [Link]

-

Schmid, A. C., et al. (2004). A potent and selective inhibitor of the tumor suppressor PTEN. FEBS Letters. [Link]

-

Huyer, G., et al. (1997). Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate. Journal of Biological Chemistry. [Link]

-

Chen, B., et al. (2011). Small molecule-mediated disruption of GAB1-SHP2 interaction in treatment of basal-like breast cancer. Journal of the National Cancer Institute. [Link]

Introduction: The Critical Axis of Cell Regulation - PTEN and Akt

An In-Depth Technical Guide to the Downstream Effects of bpV(HOpic) on Akt Signaling

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the downstream effects of bpV(HOpic), a potent PTEN inhibitor, on the Akt signaling pathway. It delves into the core mechanism, details the subsequent cellular consequences, and provides field-proven experimental protocols to validate these effects.

The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell survival, growth, proliferation, and metabolism.[1][2] A key negative regulator, or tumor suppressor, in this cascade is the phosphatase and tensin homolog (PTEN).[1][3][4] PTEN functions as a critical gatekeeper, ensuring that the pro-survival signals of the Akt pathway are appropriately controlled.

Understanding how to modulate this pathway is paramount in various research fields, from oncology to neurobiology. One of the most effective tools for this purpose is bpV(HOpic) , a potent and selective small molecule inhibitor of PTEN.[5][6][7] By inhibiting PTEN, bpV(HOpic) effectively removes the brakes on the PI3K/Akt pathway, leading to a robust and sustained activation of Akt and its downstream effectors. This guide will elucidate the mechanism of action of bpV(HOpic) and provide the technical framework to investigate its profound impact on cellular signaling.

Mechanism of Action: Unleashing Akt via PTEN Inhibition

The primary function of PTEN is to act as a lipid phosphatase, specifically dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2][3][4][8] This action directly antagonizes the activity of PI3K, which is responsible for generating PIP3.

bpV(HOpic) is a bisperoxovanadium compound that potently inhibits the phosphatase activity of PTEN.[7][9] Its phosphonate moiety engages with the active site of PTEN, effectively disrupting its function.[9] This inhibition leads to the accumulation of PIP3 at the plasma membrane, which serves as a crucial docking site for downstream signaling proteins, most notably Akt.[2][3][6]

The Downstream Cascade: Full Activation of Akt

The accumulation of PIP3 at the cell membrane initiates a cascade of events leading to the full activation of Akt.

-

Recruitment and Conformational Change: Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1) are recruited from the cytoplasm to the membrane via their pleckstrin homology (PH) domains, which bind directly to PIP3.[1][10] This translocation induces a conformational change in Akt, making it accessible to upstream kinases.

-

Phosphorylation Events: For full activation, Akt requires phosphorylation at two key residues:

The inhibition of PTEN by bpV(HOpic) is expected to cause a significant and measurable increase in the phosphorylation of Akt at both Thr308 and Ser473.[2][12][13]

Table 1: Expected Quantitative Changes in Akt Phosphorylation following bpV(HOpic) Treatment

| Cell Line / Tissue | bpV(HOpic) Concentration | Treatment Time | Fold Increase in p-Akt (Ser473) | Reference |

| NIH-3T3 Cells | 100 nmol/L | 1-4 hours | ~1.5 - 2.0 fold | [2][12] |

| Human Ovarian Tissue | Not specified | 24 hours | ~3.0 fold | [13] |

| Mouse Endothelial Cells | 1 µM | 10 minutes | Substantial increase vs. control | [14] |

Note: The magnitude of the effect can vary depending on the cell type, basal PTEN/Akt activity, and experimental conditions.

Cellular Consequences of Akt Activation

Activated Akt is a master kinase that phosphorylates a plethora of downstream substrates, thereby orchestrating a wide range of cellular processes that collectively promote cell survival and proliferation.[8]

-

Promotion of Cell Survival (Anti-Apoptosis): Akt actively suppresses apoptosis through several mechanisms:

-

Inactivation of Pro-Apoptotic Proteins: Akt phosphorylates and inactivates pro-apoptotic Bcl-2 family members like BAD, preventing them from inhibiting the pro-survival protein Bcl-2.[10] It can also directly phosphorylate and inhibit Caspase-9, a key initiator caspase.[1][10]

-

Inhibition of Pro-Apoptotic Gene Transcription: Akt phosphorylates and inactivates the Forkhead box O (FOXO) family of transcription factors.[1] This phosphorylation causes FOXO proteins to be sequestered in the cytoplasm, preventing them from entering the nucleus and transcribing genes that promote cell death.[13]

-

-

Stimulation of Cell Growth and Proliferation:

-

Cell Cycle Progression: Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β).[1] Inactivated GSK-3β can no longer target key cell cycle regulators like Cyclin D1 and c-Myc for degradation, thus promoting entry into and progression through the cell cycle.[8]

-

Protein Synthesis: Akt is a potent activator of the mTORC1 pathway, a central hub for controlling protein synthesis and cell growth.[1][15] This leads to an increase in cell size and biomass.

-

Experimental Workflows for Validation

To empirically validate the downstream effects of bpV(HOpic), a series of well-controlled experiments are necessary. The following protocols provide a robust framework for this investigation.

Protocol 1: Cell Culture and bpV(HOpic) Treatment

This initial step is critical for ensuring reproducible results. The causality behind this protocol is to establish a controlled environment to observe the specific effects of the compound.

Methodology:

-

Cell Seeding: Plate the chosen cell line (e.g., NIH-3T3, PC-3, or another line with known PTEN expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Serum Starvation (Optional): To reduce basal Akt activity, serum-starve the cells for 3-12 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment. This step synchronizes the cells and enhances the signal-to-noise ratio.

-

bpV(HOpic) Preparation: Crucially, bpV(HOpic) is unstable in aqueous solutions and must be prepared fresh immediately before use. [6][16][17] Reconstitute the lyophilized powder in sterile, nuclease-free water or DMSO to create a concentrated stock solution (e.g., 1 mM).

-

Treatment: Dilute the fresh stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 100 nM - 1 µM). Replace the medium in the wells with the bpV(HOpic)-containing medium. Include a vehicle-only control (water or DMSO at the same final concentration).

-

Incubation: Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1 hr, 4 hr). Time-course experiments are recommended to capture both peak and sustained signaling.

-

Harvesting: Promptly harvest the cells for downstream analysis (e.g., protein lysis for Western blotting).

Protocol 2: Western Blotting for Akt Phosphorylation

This is the most direct method to visualize the activation state of Akt. The protocol is designed to preserve the labile phosphate groups for accurate detection.

Methodology:

-

Cell Lysis: After treatment, place plates on ice. Wash cells once with ice-cold PBS. Lyse cells directly in the well using ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail . The phosphatase inhibitors are non-negotiable as they prevent the dephosphorylation of Akt during sample preparation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). [18] Avoid using non-fat milk for blocking when probing for phospho-proteins, as milk contains phosphoproteins (casein) that can cause high background.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use separate membranes for:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit or Mouse anti-total Akt (This is a critical control for normalization, ensuring that changes in the phospho-signal are not due to changes in the total amount of Akt protein).[19]

-

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. Quantify band intensity using software like ImageJ.

Protocol 3: Akt Kinase Activity Assay

While Western blotting shows phosphorylation, a kinase assay directly measures the functional enzymatic activity of Akt.[20] This provides a self-validating system when paired with phosphorylation data.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates as described in the Western blot protocol (Step 1), ensuring the lysis buffer is compatible with immunoprecipitation (non-denaturing).

-

Immunoprecipitation (IP): Add an anti-Akt antibody to 200-500 µg of cell lysate.[1][21] Incubate for 2-4 hours at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-Akt complex.

-

Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer and then with a kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing ATP and a specific Akt substrate, such as a GSK-3 fusion protein.[1] Incubate at 30°C for 30 minutes to allow the immunoprecipitated Akt to phosphorylate the substrate.

-

Reaction Termination: Stop the reaction by adding SDS sample buffer and boiling.

-

Detection: Analyze the reaction mixture by Western blotting, using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β Ser21/9).[1] An increased signal in bpV(HOpic)-treated samples indicates higher Akt kinase activity.

Protocol 4: Cell Viability (MTT) Assay

To assess the primary functional outcome of Akt activation—enhanced cell survival and proliferation—an MTT assay is employed. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[22][23][24]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of bpV(HOpic) and a vehicle control for 24-72 hours.

-

Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22][25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Read the absorbance of the solubilized formazan on a microplate reader at a wavelength of ~570 nm.[24][25] Increased absorbance in treated wells compared to control wells indicates higher cell viability/proliferation.

Protocol 5: Apoptosis (Caspase-3/7 Activity) Assay

To directly confirm the anti-apoptotic effect of bpV(HOpic)-induced Akt activation, measure the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[26]

Methodology:

-

Induce Apoptosis: Seed cells in a 96-well plate. Treat with bpV(HOpic) or vehicle for 1-2 hours before inducing apoptosis with a known stimulus (e.g., staurosporine, UV radiation, or serum withdrawal).

-

Cell Lysis: After the apoptotic induction period (typically 4-6 hours), lyse the cells according to the kit manufacturer's instructions. Many modern kits use a one-step "add-mix-measure" format where the reagent both lyses the cells and contains the caspase substrate.[27][28]

-

Caspase Reaction: The lysate is incubated with a substrate that contains the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3 and -7.[29] This cleavage releases a chromophore (p-nitroaniline, read at ~405 nm) or a luminescent molecule (for glow-type assays).

-

Signal Measurement: Read the signal on a plate reader (absorbance or luminescence). A reduction in the signal in bpV(HOpic)-pretreated cells compared to the apoptosis-induced control indicates a protective, anti-apoptotic effect.

Conclusion

bpV(HOpic) serves as an invaluable research tool for the targeted activation of the PI3K/Akt signaling pathway. By potently inhibiting the tumor suppressor PTEN, it triggers a well-defined downstream cascade resulting in the phosphorylation and activation of Akt. This, in turn, unleashes a potent pro-survival and pro-proliferative program within the cell. The experimental frameworks provided in this guide offer a robust, multi-faceted approach to not only demonstrate this activation but also to quantify its significant functional consequences on cell fate. A thorough understanding and application of these methodologies will empower researchers to effectively probe the intricate roles of the Akt pathway in health and disease.

References

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Wikipedia. (2024). MTT assay. Retrieved from [Link]

-

Testa, J. R., & Tsichlis, P. N. (2005). Assays for Akt. Methods in Enzymology, 403, 243–256. Retrieved from [Link]

-

Kumar, A., et al. (2021). PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation. Cell Death & Disease, 12(1), 93. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Akt Kinase Phosphorylation Assay by Immunoprecipitation. Retrieved from [Link]

-

Zhang, Q., et al. (2020). PTEN inhibitor bisperoxovanadium protects against noise-induced hearing loss. Neural Regeneration Research, 15(11), 2133–2141. Retrieved from [Link]

-

protocols.io. (2023). Caspase 3/7 Activity. Retrieved from [Link]

-

Kumar, A., et al. (2021). PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation. PubMed, 33462208. Retrieved from [Link]

-

BioGems. (n.d.). bpV(HOpic). Retrieved from [Link]

-

ResearchGate. (2021). bpV(HOpic) confers radio-protection by activating AKT signaling. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

-

Sun, G., et al. (2013). Reactivation of the PI3K/Akt Signaling Pathway by the Bisperoxovanadium Compound bpV(pic) Attenuates Photoreceptor Apoptosis in Experimental Retinal Detachment. Investigative Ophthalmology & Visual Science, 54(12), 7452–7462. Retrieved from [Link]

-

Smeriglio, P., et al. (2020). Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration. Journal of Translational Medicine, 18(1), 143. Retrieved from [Link]

-

Wang, C., et al. (2020). Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs. Aging, 12(1), 869–882. Retrieved from [Link]

-

McLaughlin, M., et al. (2014). Inhibition of phosphatase and tensin homologue (PTEN) in human ovary in vitro results in increased activation of primordial follicles but compromises development of growing follicles. Molecular Human Reproduction, 20(8), 736–744. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

Merck Millipore. (n.d.). bpV(HOpic) - Calbiochem | 203701. Retrieved from [Link]

-

Walker, C. L., et al. (2019). Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries. Journal of Neurotrauma, 36(18), 2695–2706. Retrieved from [Link]

-

Christensen, D. P., et al. (2013). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 10-18. Retrieved from [Link]

-

ResearchGate. (n.d.). High levels of active PTEN in MVECs can be overcome by the inhibitor.... Retrieved from [Link]

-

Ghasemi, F., et al. (2021). Positive Effects of PI3K/Akt Signaling Inhibition on PTEN and P53 in Prevention of Acute Lymphoblastic Leukemia Tumor Cells. Cancer Management and Research, 13, 123–136. Retrieved from [Link]

-

Kunkel, M. T., et al. (2005). Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. BMC Cell Biology, 6, 37. Retrieved from [Link]

-

Georgescu, M. M. (2010). PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control. Genes & Cancer, 1(12), 1170–1177. Retrieved from [Link]

-

Degtyarev, M., et al. (2008). Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents. The Journal of Cell Biology, 183(1), 101–116. Retrieved from [Link]

-

Blanco-Aparicio, C., et al. (2012). The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models. Frontiers in Oncology, 2, 86. Retrieved from [Link]

-

Kim, A. H., et al. (2002). Akt Phosphorylates and Negatively Regulates Apoptosis Signal-Regulating Kinase 1. Molecular and Cellular Biology, 22(3), 883–893. Retrieved from [Link]

-

Lin, K., et al. (2017). Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules. The Journal of Biological Chemistry, 292(48), 19832–19846. Retrieved from [Link]

Sources

- 1. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 2. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]

- 5. bpV(HOpic) [bio-gems.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assays for Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. MTT assay - Wikipedia [en.wikipedia.org]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 26. mpbio.com [mpbio.com]

- 27. Caspase 3/7 Activity [protocols.io]

- 28. promega.com [promega.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

Role of bpV(HOpic) in PI3K/Akt pathway activation

An In-depth Technical Guide: The Role of bpV(HOpic) in PI3K/Akt Pathway Activation

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potent PTEN inhibitor, bpV(HOpic), and its critical role in the activation of the PI3K/Akt signaling pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms, offers field-proven experimental insights, and provides detailed protocols to empower your research.

The PI3K/Akt Signaling Pathway: A Master Regulator of Cellular Processes

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that governs a multitude of fundamental cellular activities, including cell growth, proliferation, survival, metabolism, and apoptosis.[1][2] Dysregulation of this pathway is a common feature in numerous human diseases, particularly cancer, making it a focal point of intensive research and therapeutic development.[2][3][4][5]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other extracellular stimuli.[6] This activation recruits and stimulates PI3K, a family of lipid kinases. Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7]

PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[8][9] This recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt by other kinases, such as PDK1 (at threonine 308) and mTORC2 (at serine 473).[8][9] Once activated, Akt phosphorylates a wide array of downstream substrates, orchestrating the pathway's diverse cellular effects.[3]

Figure 1: The core PI3K/Akt signaling cascade.

PTEN: The Critical Negative Regulator

The activity of the PI3K/Akt pathway is tightly controlled to maintain cellular homeostasis. The primary antagonist of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN) .[6][10] PTEN is a dual-specificity phosphatase whose main function is to dephosphorylate the 3' position of the inositol ring of PIP3, converting it back to PIP2.[1][7][11] This action directly opposes the function of PI3K, effectively turning off the signaling cascade.

The loss or inactivation of PTEN function is a frequent event in many human cancers.[1][7][10] This loss leads to an accumulation of cellular PIP3, resulting in constitutive, uncontrolled activation of Akt and its downstream pro-growth and pro-survival signals.[6][7]

bpV(HOpic): A Potent and Selective PTEN Inhibitor

Understanding the intricate roles of the PI3K/Akt/PTEN axis requires precise tools to modulate its activity. bpV(HOpic) (Bisperoxovanadium 5-hydroxypyridine-2-carboxylic acid) is a vanadium-based compound that has been identified as a potent and relatively specific inhibitor of PTEN.[12][13][14][15]

By inhibiting PTEN's phosphatase activity, bpV(HOpic) prevents the dephosphorylation of PIP3.[16][17] This leads to an intracellular accumulation of PIP3, which in turn mimics the effects of upstream pathway activation (e.g., by growth factors) and results in robust phosphorylation and activation of Akt.[16][18][19] This makes bpV(HOpic) an invaluable pharmacological tool for studying the downstream consequences of PI3K/Akt pathway activation in a controlled and temporally defined manner.

Quantitative Data: Inhibitory Potency of bpV(HOpic)

| Compound | Target | IC50 | Fold Selectivity (vs. PTP1B) |

| bpV(HOpic) | PTEN | 14 nM | ~1800x |

| PTP-β | ~4.9 µM | ~0.7x | |

| PTP-1B | ~25.2 µM | 1x |

Data compiled from multiple sources.[12][13][15] IC50 values can vary based on assay conditions.

This high degree of selectivity for PTEN at low nanomolar concentrations is a key reason for its widespread use. It allows researchers to confidently attribute the observed biological effects to the specific inhibition of PTEN and the subsequent activation of the PI3K/Akt pathway, especially when used at concentrations well below those required to inhibit other phosphatases.[14]

Figure 2: Mechanism of bpV(HOpic) action on the PTEN/PI3K/Akt axis.

Experimental Validation: Protocols and Methodologies

To rigorously investigate the effects of bpV(HOpic), a self-validating experimental design is crucial. This involves not only measuring the direct target engagement (inhibition of PTEN leading to Akt phosphorylation) but also quantifying the downstream functional consequences.

Protocol 1: Western Blot Analysis of Akt Pathway Activation

This protocol provides a method to directly measure the phosphorylation status of Akt and its downstream targets, confirming the biochemical activation of the pathway by bpV(HOpic).

Causality and Rationale: Western blotting with phospho-specific antibodies is the gold standard for verifying the activation state of signaling kinases. By probing for phosphorylated Akt at both Thr308 and Ser473, we confirm the canonical activation mechanism. Probing for downstream targets like phosphorylated GSK3β or S6 Ribosomal Protein provides further evidence that the activated Akt is catalytically competent and engaging its substrates.

Methodology:

-

Cell Culture & Treatment:

-

Plate cells (e.g., HeLa, MCF-7, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal Akt activity.

-

Prepare fresh solutions of bpV(HOpic) in an appropriate vehicle (e.g., sterile water or PBS). Note: bpV(HOpic) can be unstable in solution; always use freshly prepared solutions.[12]

-

Treat cells with a dose-response of bpV(HOpic) (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle-only control.

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are critical to preserve the phosphorylation states of proteins.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Phospho-Akt (Ser473)

-

Phospho-Akt (Thr308)

-

Total Akt

-

Phospho-GSK3β (Ser9)

-

Total GSK3β

-

β-Actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using a digital imager or X-ray film.

-

-

Data Analysis:

-

Quantify band intensity using software like ImageJ.

-

Normalize the intensity of phospho-proteins to their respective total protein levels. Further normalize to the loading control to ensure equal protein loading.

-

Protocol 2: Cell Proliferation/Viability Assay (WST-1)

This protocol measures a key functional outcome of Akt activation—increased cell proliferation and survival.

Causality and Rationale: The PI3K/Akt pathway is a potent driver of cell proliferation. By inhibiting PTEN with bpV(HOpic), we expect to see an increase in the metabolic activity and proliferation rate of the cells. The WST-1 assay provides a quantitative measure of this effect, validating the biological consequence of the biochemical pathway activation observed by Western blot.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Replace the media with fresh media containing various concentrations of bpV(HOpic) (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Use at least triplicate wells for each condition.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours in a standard cell culture incubator.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours. The incubation time depends on the metabolic activity of the cell line and should be optimized.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with media only).

-

Calculate the average absorbance for each treatment condition and express it as a percentage of the vehicle-treated control.

-

Figure 3: A validated experimental workflow for studying bpV(HOpic) effects.

Research Applications and Professional Considerations

The ability of bpV(HOpic) to potently and selectively activate the PI3K/Akt pathway has made it a cornerstone tool in numerous research fields:

-

Neuroscience: Investigating the role of Akt signaling in neuronal survival, axonal outgrowth, and protection against traumatic injuries.[12][18]

-

Cancer Biology: Studying the consequences of PTEN loss and Akt hyperactivation in tumor progression and as a tool to sensitize cells to other therapies.[16]

-

Metabolic Diseases: Elucidating the mechanisms of insulin signaling, as the PI3K/Akt pathway is a critical component of the insulin response.[20][21][22]

-

Regenerative Medicine: Exploring methods to promote tissue repair and cell survival by transiently activating pro-survival pathways.[14]

Trustworthiness and Experimental Rigor:

-

Specificity: While bpV(HOpic) is highly selective for PTEN, at concentrations above 10-100 fold its PTEN IC50, off-target inhibition of other PTPs may occur.[14] Always perform dose-response experiments to identify the optimal concentration.

-

Controls are Non-Negotiable: To confirm that the observed effects are indeed mediated by the PI3K/Akt pathway, include a control where cells are co-treated with bpV(HOpic) and a specific PI3K inhibitor (e.g., LY294002) or an Akt inhibitor (e.g., MK-2206). A rescue of the bpV(HOpic)-induced phenotype by these inhibitors provides strong evidence for on-target activity.

-

Stability: As a vanadium compound, bpV(HOpic) can be unstable in aqueous solutions.[12] It is imperative to use freshly prepared solutions for every experiment to ensure consistent and reproducible results.

Conclusion

bpV(HOpic) is a powerful and indispensable research tool for the targeted activation of the PI3K/Akt signaling pathway. Its potent and selective inhibition of the tumor suppressor PTEN provides a direct and reliable method to elevate intracellular PIP3 levels, leading to the robust activation of Akt and its extensive downstream network. By understanding its mechanism of action and employing rigorous, self-validating experimental designs, researchers can effectively harness bpV(HOpic) to unravel the complex roles of the PI3K/Akt pathway in health and disease.

References

- The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models. Frontiers.

- The PTEN/PI3K/AKT Signalling Pathway in Cancer, Therapeutic Implic

- Role of PTEN in PI3K/AKT signaling pathway and breast cancer tumorigenesis.

- PI3K/Akt p

- PTEN and the PI3-Kinase P

- An In-depth Technical Guide to the Irreversible Inhibition of Protein Tyrosine Phosph

- BpV(HOpic) (Bisperoxovanadium) | PTEN Inhibitor. MedchemExpress.com.

- PTEN inhibitor bpV(HOpic)

- PTEN inhibitor bpV(HOpic)

- Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traum

- What are PTPRB inhibitors and how do they work?.

- bpV (HOpic) | PTEN inhibitor | CAS 722494-26-0. Selleck Chemicals.

- Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regener

- An In-depth Technical Guide on the PTEN Inhibition Kinetics and Reversibility of VO-Ohpic Trihydr

- PTEN Inhibitor Review. Selleck Chemicals.

- Reactivation of the PI3K/Akt Signaling Pathway by the Bisperoxovanadium Compound bpV(pic) Attenuates Photoreceptor Apoptosis in Experimental Retinal Detachment. IOVS.

- Covalent inhibition of protein tyrosine phosph

- Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy. PubMed Central (PMC).

- Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy. Biomedical Science Letters.

- Protein tyrosine phosphatase inhibitors: a patent review and update (2012–2023). Taylor & Francis Online.

- PTP Inhibitors. Santa Cruz Biotechnology.

- Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture.

- PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer.

- Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis.

- Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat. American Journal of Physiology-Endocrinology and Metabolism.

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd

- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central (PMC).

- Activation of Insulin Signaling by Botanical Products. MDPI.

- Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: System

- Synthesis, Characterization, and In Vitro Insulin-Mimetic Activity Evaluation of Valine Schiff Base Coordination Compounds of Oxidovanadium(V). PubMed Central (PMC).

- Research progress on the PI3K/AKT signaling pathway in gynecological cancer. PubMed Central (PMC).

- Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 6. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]

- 7. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization, and In Vitro Insulin-Mimetic Activity Evaluation of Valine Schiff Base Coordination Compounds of Oxidovanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

bpV(HOpic): A Technical Guide to a Potent PTEN Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

bpV(HOpic), also known as Bisperoxovanadium(hydroxypyridine-2-carboxylic acid), is a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2] As a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, PTEN plays a pivotal role in governing fundamental cellular processes such as cell growth, proliferation, survival, and migration.[1][3][4] By inhibiting PTEN's phosphatase activity, bpV(HOpic) effectively upregulates the PI3K/Akt pathway, making it an invaluable tool for investigating cellular signaling and a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders.[1][5][6] This guide provides a comprehensive overview of bpV(HOpic), its mechanism of action, key experimental protocols, and relevant technical data.

Core Compound Information

A clear understanding of the fundamental properties of bpV(HOpic) is essential for its effective application in research.

| Property | Value | Source(s) |

| CAS Number | 722494-26-0 | [7][8][9] |

| Molecular Weight | 347.24 g/mol | [7][10] |

| Alternate Names | Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate (V) | [7] |

| Molecular Formula | C6H4K2NO8V | [10] |

| Purity | ≥95% | [7][8] |

| Appearance | Crystalline solid | [8][9] |

| Solubility | Soluble in water and DMSO.[8] Note: bpV(HOpic) is unstable in aqueous solutions and should be prepared fresh.[1][8] | [1][8] |

| Storage | Store at -20°C | [2][8] |

Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation

The primary mechanism of action of bpV(HOpic) is the potent and selective inhibition of PTEN's lipid phosphatase activity.[1][2][11] PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][3] This action directly counteracts the activity of PI3K, which phosphorylates PIP2 to generate PIP3.[12]

By inhibiting PTEN, bpV(HOpic) leads to the accumulation of PIP3 at the plasma membrane.[1][3] This accumulation serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][12] The recruitment of Akt to the membrane facilitates its phosphorylation and subsequent activation by PDK1 and other kinases.[3] Once activated, Akt phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation while inhibiting apoptosis.[3][5][6]

Experimental Protocols

The following protocols provide detailed methodologies for utilizing bpV(HOpic) in cell-based assays to study its effects on the PI3K/Akt signaling pathway.

In Vitro Cell Treatment with bpV(HOpic)

This protocol outlines the general procedure for treating cultured cells with bpV(HOpic) to investigate its biological effects.

Materials:

-

Cell line of interest (e.g., NIH-3T3, HEK293)

-

Complete cell culture medium

-

bpV(HOpic)

-

Sterile, nuclease-free water or DMSO

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Plate cells at a suitable density in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

-

bpV(HOpic) Preparation: Prepare a fresh stock solution of bpV(HOpic) in sterile, nuclease-free water or DMSO.[1][8] It is crucial to prepare this solution fresh for each experiment due to its instability in aqueous solutions.[1][8]

-

Cell Treatment: Dilute the bpV(HOpic) stock solution to the desired final concentration in pre-warmed complete cell culture medium. Typical working concentrations can range from 100 nM to 10 µM, depending on the cell type and experimental goals.[1][13]

-

Incubation: Remove the existing medium from the cells and replace it with the bpV(HOpic)-containing medium. Include a vehicle control (medium with the same concentration of water or DMSO used to dissolve bpV(HOpic)). Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.[1]

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, cell viability assays, or immunofluorescence.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the activation of the Akt pathway by measuring the level of phosphorylated Akt (p-Akt) following bpV(HOpic) treatment.

Materials:

-

Treated and control cell lysates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-Akt (e.g., Ser473), anti-total Akt, and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with bpV(HOpic), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[14] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control.

PTEN Phosphatase Activity Assay

This assay measures the enzymatic activity of PTEN by quantifying the release of inorganic phosphate from its substrate, PIP3. This can be performed using immunoprecipitated PTEN from cell lysates or with purified recombinant PTEN.

Materials:

-

Cell lysates or purified PTEN

-

Anti-PTEN antibody

-

Protein A/G agarose beads

-

Phosphatase assay buffer

-

PIP3 substrate

-

Malachite green reagent (for phosphate detection)

Procedure:

-

PTEN Immunoprecipitation (for cell-based assay):

-

Incubate cell lysates with an anti-PTEN antibody overnight at 4°C.

-

Add Protein A/G agarose beads to capture the PTEN-antibody complexes.

-

Wash the beads to remove non-specific binding.

-

-

Phosphatase Reaction:

-

Resuspend the beads (or add purified PTEN) in a phosphatase assay buffer.

-

Initiate the reaction by adding the PIP3 substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).[15]

-

To test for inhibition, pre-incubate the PTEN with bpV(HOpic) before adding the substrate.

-

-

Phosphate Detection:

-

Stop the reaction and add the malachite green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.

-

-

Data Analysis: Compare the phosphate release in the presence and absence of bpV(HOpic) to determine the inhibitory effect.

Conclusion

bpV(HOpic) is a powerful and selective tool for the in-depth study of the PTEN-PI3K-Akt signaling pathway. Its ability to potently inhibit PTEN allows for the targeted manipulation of this critical cellular cascade, providing valuable insights into a wide array of biological processes and disease states. The protocols and information presented in this guide offer a solid foundation for researchers to design and execute robust experiments, ultimately advancing our understanding of cellular regulation and contributing to the development of novel therapeutic strategies.

References

- BenchChem. (2025). Application Notes and Protocols for bpV(HOpic) in Neuroscience Research.

- Spinelli, L., & Leslie, N. R. (2016). Assays to measure PTEN lipid phosphatase activity in vitro from purified enzyme or immunoprecipitates. Methods in molecular biology (Clifton, N.J.), 1447, 95–105.

-

Spinelli, L., & Leslie, N. R. (2016). Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates. PubMed. Retrieved from [Link]

-

Bio-protocol. (n.d.). PTEN Phosphatase Activity Assay. Retrieved from [Link]

- Singh, P. K., et al. (2021). PTEN inhibitor bpV(HOpic)

-

BioGems. (2023). bpV(HOpic). Retrieved from [Link]

- Chen, G. D., et al. (2018). PTEN inhibitor bisperoxovanadium protects against noise-induced hearing loss.

- Mao, D., & Sun, X. (2015). Reactivation of the PI3K/Akt Signaling Pathway by the Bisperoxovanadium Compound bpV(pic) Attenuates Photoreceptor Apoptosis in Experimental Retinal Detachment. Investigative ophthalmology & visual science, 56(9), 5519–5532.

-

Cambridge Bioscience. (n.d.). BpV(HOpic). Retrieved from [Link]

- Singh, P. K., et al. (2021). PTEN inhibitor bpV(HOpic)

-

BioGems. (n.d.). bpV(HOpic). Retrieved from [Link]

- Tew, K. D., & Ueno, N. T. (2013). Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy. Current topics in medicinal chemistry, 13(20), 2591–2600.

-

ResearchGate. (n.d.). Western blot showing enhanced phosphorylation of Akt in tissue.... Retrieved from [Link]

- Ding, Y., et al. (2012). Delayed administration of a PTEN inhibitor bpv improves functional recovery after experimental stroke. Neurobiology of disease, 48(3), 356–366.

- Grosbois, J., et al. (2021). Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture. Human reproduction (Oxford, England), 36(8), 2205–2218.

- Walker, C. L., et al. (2012). Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries. PloS one, 7(12), e50523.

- BenchChem. (2025). The Modulatory Effect of Tepoxalin on PTEN Phosphatase Activity in Cancer Cells: A Technical Guide.

- Pulido, R. (2018). PTEN Inhibition in Human Disease Therapy. International journal of molecular sciences, 19(3), 887.

- de Oliveira, K. M. G., et al. (2020). Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration. Purinergic signalling, 16(2), 149–167.

- Salehi, R., et al. (2019). Dose optimisation of PTEN inhibitor, bpV (HOpic), and SCF for the in-vitro activation of sheep primordial follicles. Growth factors (Chur, Switzerland), 37(3-4), 178–189.

-

ResearchGate. (n.d.). Western blot analysis of tumor samples taken before treatment and 24 to.... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bpV(HOpic) [bio-gems.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. bio-gems.com [bio-gems.com]

- 9. caymanchem.com [caymanchem.com]

- 10. BpV(HOpic) - MedChem Express [bioscience.co.uk]

- 11. scbt.com [scbt.com]

- 12. Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echelon-inc.com [echelon-inc.com]

An In-Depth Technical Guide to the Discovery and History of Bisperoxovanadium Compounds

<M>

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific development of bisperoxovanadium [bpV] compounds. From their early observations as colorful curiosities to their establishment as potent enzyme inhibitors and insulin-mimetic agents, this document traces the scientific journey that has cemented their importance in bioinorganic chemistry and drug development. We will delve into the key synthetic methodologies, the critical role of spectroscopic and analytical techniques in their characterization, and the elucidation of their mechanism of action, with a particular focus on their interaction with protein tyrosine phosphatases (PTPs). This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this fascinating class of compounds.

Introduction: From Elemental Discovery to Peroxo Chemistry

Vanadium, a transition metal first definitively identified by Nils Gabriel Sefström in 1830 and named after Vanadis, the Scandinavian goddess of beauty, is known for the vibrant colors of its various oxidation states. For much of the 19th and early 20th centuries, the chemistry of vanadium was an area of fundamental inorganic exploration. A key early observation was the intense reddish-orange color that formed upon the addition of hydrogen peroxide to acidic solutions of vanadate (VO₄³⁻). This color change, a simple yet profound reaction, marked the genesis of peroxovanadium chemistry.

Initially, the exact nature of these colored species was unknown. They were often referred to generically as "pervanadates" or "peroxyvanadic acid." It would take the advent of modern analytical techniques nearly a century later to unravel the precise stoichiometry and structure of the complexes being formed. The most stable and biologically relevant of these were found to possess a {VO(O₂)₂} core, the defining feature of bisperoxovanadium compounds.

The Leap to Biological Significance: Insulin Mimesis

The trajectory of vanadium chemistry took a dramatic turn in the late 20th century. Following the seminal work of Heyliger and colleagues in 1985, which demonstrated that oral administration of sodium orthovanadate could normalize blood glucose levels in diabetic rats, interest in the biological activities of vanadium compounds surged.[1] This discovery triggered extensive research into the potential of vanadium compounds as insulin-mimetic, or insulin-like, agents.[1][2]